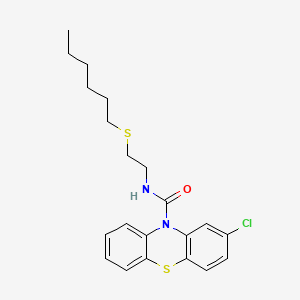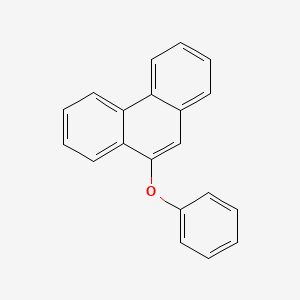
9-Phenoxyphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenoxyphenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a phenanthrene backbone with a phenoxy group attached at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenoxyphenanthrene typically involves the functionalization of phenanthrene. One common method is the reaction of phenanthrene with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the large-scale functionalization of phenanthrene, which is readily available from coal tar. The process involves purification of phenanthrene followed by its reaction with phenol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Phenoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, occur primarily at the 9 and 10 positions of the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is often used.
Substitution: Reagents such as bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions include 9,10-dihydrophenanthrene, 9-bromophenanthrene, and 9-nitrophenanthrene .
Scientific Research Applications
9-Phenoxyphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of dyes, plastics, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 9-Phenoxyphenanthrene involves its interaction with specific molecular targets and pathways. For instance, its derivatives can interact with cellular enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its structural modifications .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound of 9-Phenoxyphenanthrene, known for its stability and aromatic properties.
9-Hydroxyphenanthrene: A derivative with a hydroxyl group at the 9th position, used in organic synthesis and material chemistry.
9-Fluorenone: Another derivative with a ketone group, known for its applications in organic synthesis and pharmaceuticals
Uniqueness
This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
52978-95-7 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
9-phenoxyphenanthrene |
InChI |
InChI=1S/C20H14O/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14H |
InChI Key |
HNEOMEDYKKTSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



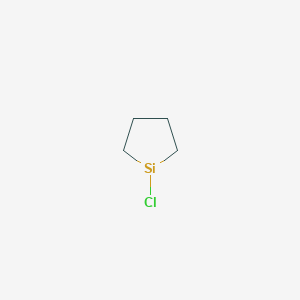
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)

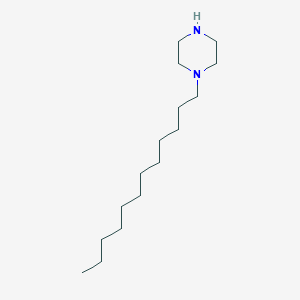
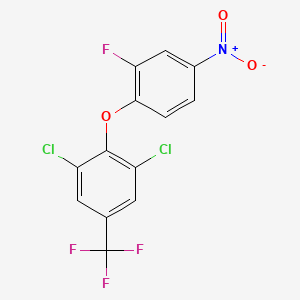

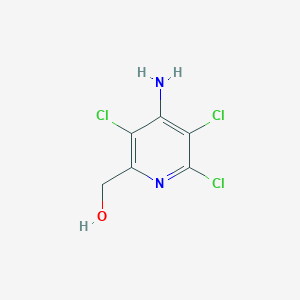


![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
